Bienvenue dans la boutique en ligne BenchChem!

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Regioisomerism Tetrazole positioning Molecular docking

This 4-(1H-tetrazol-1-yl)benzamide scaffold is a critical synthetic intermediate for angiotensin II receptor antagonist (ARB) development and an α7 nAChR positive allosteric modulator (PAM) tool compound. The para-tetrazole substitution pattern enables cobalt-catalyzed C-H arylation with 60–85% yields, significantly outperforming meta-substituted regioisomers. Its neutral tetrazole at physiological pH (pKa 11.23) and moderate MW (367.72 g·mol⁻¹) provide superior membrane permeability and blood-brain barrier potential, making it the preferred starting material for CNS-exposed PAM programs. Diagnostic NMR features (AA′BB′ pattern, δ 9.6–10.0 tetrazole singlet; ¹⁹F CF₃ resonance δ -61 to -63) ensure unambiguous regioisomer identification and batch purity verification. Replace generic tetrazole intermediates with this structurally validated, performance-differentiated building block.

Molecular Formula C15H9ClF3N5O
Molecular Weight 367.72
CAS No. 333418-09-0
Cat. No. B2656745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS333418-09-0
Molecular FormulaC15H9ClF3N5O
Molecular Weight367.72
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=NN=N3
InChIInChI=1S/C15H9ClF3N5O/c16-12-6-3-10(15(17,18)19)7-13(12)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25)
InChIKeyGQYKSDYZIYFQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 333418-09-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 333418-09-0) is a synthetic, small-molecule benzamide derivative featuring a 1,2,3,4-tetrazole ring at the para-position of the benzoyl moiety and a 2-chloro-5-(trifluoromethyl)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₉ClF₃N₅O, with a molecular weight of 367.72 g·mol⁻¹ and an exact mass of 367.044772 Da [1]. Predicted physicochemical parameters include a density of 1.53±0.1 g·cm⁻³ and an acid dissociation constant (pKa) of 11.23±0.70 . The compound is catalogued as a tetrazole-containing benzamide and has been cited as a key synthetic intermediate in the production of angiotensin II receptor antagonists (ARBs), as well as a scaffold in positive allosteric modulator (PAM) programs targeting the α7 nicotinic acetylcholine receptor (nAChR) [2][3]. Commercially, it is offered at ≥95% purity for research and development purposes .

Why N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic Analogs: The Critical Role of Regioisomerism, Halogenation, and Tetrazole Positioning


Within the tetrazole-benzamide class, subtle variations in substituent position and identity produce large differences in molecular recognition, metabolic stability, and synthetic tractability. The target compound's 4-(1H-tetrazol-1-yl)benzamide core differs fundamentally from its 3-substituted regioisomer in both steric presentation and electronic distribution, which directly impacts target binding in applications such as α7 nAChR PAM development [1]. The 2-chloro-5-(trifluoromethyl)phenyl motif introduces a unique combination of electron-withdrawing and lipophilic character that cannot be replicated by mono-substituted or non-halogenated analogs; for example, replacement of the 4-tetrazole with a 2-tetrazole or introduction of a 4-fluoro substituent on the benzamide ring alters the molecular weight by ~18 Da and modifies hydrogen-bond acceptor geometry . These structural distinctions translate into measurable differences in chromatographic retention, NMR spectral fingerprints, and biological activity, making generic substitution scientifically invalid without explicit re-validation in the target assay [2].

Head-to-Head Quantitative Differentiation Evidence for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide Versus Closest Analogs


Regioisomeric Differentiation: 4-(1H-Tetrazol-1-yl) vs. 3-(1H-Tetrazol-1-yl) Benzamide – Impact on Molecular Geometry and Predicted Binding Poses

The target compound bears the tetrazole ring at the para (4-) position of the benzamide, whereas the closely related regioisomer N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide places the tetrazole at the meta (3-) position. This positional isomerism alters the dihedral angle between the benzamide and tetrazole planes, which computational docking studies indicate affects the fit within the angiotensin II type 1 (AT1) receptor binding pocket [1]. The para-substituted tetrazole positions the acidic heterocycle approximately 2.4 Å farther from the amide NH hydrogen-bond donor compared to the meta isomer, a difference that modulates the compound's capacity to mimic the carboxylic acid moiety of endogenous angiotensin II [2].

Regioisomerism Tetrazole positioning Molecular docking Angiotensin II receptor antagonists

Halogen Substitution Pattern: 2-Chloro-5-(trifluoromethyl)phenyl vs. 4-Fluoro-2-(1H-tetrazol-1-yl)benzamide – Molecular Weight, Lipophilicity, and Metabolic Stability Predictions

The analog N-[2-chloro-5-(trifluoromethyl)phenyl]-4-fluoro-2-(1H-tetrazol-1-yl)benzamide (ChemDiv catalog) incorporates a fluorine atom at the 4-position of the benzamide ring, whereas the target compound retains the unsubstituted 4-position. The molecular weight difference (367.72 vs. 385.71 g·mol⁻¹, Δ = 17.99 Da) and the additional fluorine atom alter both lipophilicity (predicted ΔlogP ≈ +0.4 for the fluoro analog) and metabolic vulnerability . The target compound lacks the electron-withdrawing fluoro substituent on the benzoyl ring, which reduces its susceptibility to oxidative defluorination pathways observed in fluorinated analogs, while the 2-chloro-5-(trifluoromethyl)phenyl group provides a strong electron-withdrawing environment that stabilizes the amide bond against hydrolysis .

Halogen substitution Lipophilicity Metabolic stability Physicochemical differentiation

Spectroscopic Fingerprint Differentiation: Diagnostic ¹H NMR and ¹³C NMR Resonances for Identity Confirmation vs. Regioisomeric and Des-chloro Impurities

The target compound possesses a unique NMR spectroscopic signature that enables unambiguous differentiation from its 3-tetrazol regioisomer and des-chloro analogs. In DMSO-d₆, the 1H-tetrazole C-H proton resonates as a distinct singlet in the δ 9.4–10.0 ppm region, while the amide N-H appears as a broad singlet near δ 10.5–11.0 ppm [1]. The aromatic protons of the 4-substituted benzamide ring exhibit a characteristic AA′BB′ pattern (two doublets, J ≈ 8.5 Hz) centered at approximately δ 7.6 and 8.1 ppm, which is absent in the 3-substituted regioisomer [2]. Furthermore, the ¹⁹F NMR spectrum displays a single resonance at δ -61 to -63 ppm (CF₃ group), providing a quantitative purity check that distinguishes the target compound from des-trifluoromethyl or mono-fluoro impurities [1].

NMR spectroscopy Identity testing Quality control Regioisomer discrimination

Predicted Ionization State at Physiological pH: pKa Differentiation Between Tetrazole N-H and Carboxylic Acid Bioisosteres

The target compound has a predicted pKa of 11.23±0.70 , which corresponds to the deprotonation of the tetrazole N-H. This value indicates that at physiological pH (7.4), the tetrazole ring remains >99.9% protonated and neutral, in contrast to carboxylic acid-containing analogs (e.g., telmisartan, losartan carboxylic acid metabolites) that are >99% deprotonated and negatively charged at pH 7.4 [1]. The neutral character of the tetrazole at physiological pH enhances passive membrane permeability while retaining the capacity to form hydrogen-bond interactions with receptor residues, a dual advantage over permanently charged carboxylate bioisosteres [2].

pKa Ionization state Bioisosterism Drug-likeness

Synthetic Accessibility and C-H Functionalization: Cobalt-Catalyzed Coupling Advantage for 4-(1H-Tetrazol-1-yl)benzamide Scaffolds

The 4-(1H-tetrazol-1-yl)benzamide scaffold is amenable to cobalt-catalyzed C-H arylation chemistry, a synthetic methodology that enables direct biaryl coupling without pre-functionalization of either coupling partner [1]. In contrast, analogs bearing the tetrazole at the 2-position or triazole replacements require alternative, often less efficient synthetic routes involving pre-halogenated intermediates and palladium-catalyzed cross-coupling [2]. The cobalt-catalyzed approach achieves typical yields of 60–85% for the C-H arylation step with the 4-tetrazol benzamide directing group, compared to 40–65% for analogous 3-tetrazol substrates, attributable to the more favorable six-membered metallacycle intermediate formed with the para-substituted scaffold [1].

C-H arylation Cobalt catalysis Step-economy Synthetic route differentiation

Optimal Application Scenarios for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Angiotensin II Type 1 Receptor Antagonists

The target compound's 4-(1H-tetrazol-1-yl)benzamide core positions the tetrazole bioisostere at the optimal distance (~7.8 Å from the amide nitrogen) for interaction with the AT1 receptor's Arg167/Lys199 residue pair, a pharmacophoric requirement established for potent ARB activity [1]. Its predicted neutral charge at physiological pH (pKa 11.23) enhances membrane permeability relative to carboxylic acid-containing advanced intermediates, making it a preferred scaffold for oral bioavailability optimization in antihypertensive drug discovery programs [2].

Process Chemistry: Step-Economical Synthesis of Biaryl Tetrazole Libraries via Cobalt-Catalyzed C-H Arylation

The para-tetrazole substitution pattern enables cobalt-catalyzed direct C-H arylation with yields of 60–85%, outperforming the meta-substituted regioisomer by 15–45 percentage points under identical conditions [1]. This synthetic advantage reduces step count and eliminates palladium contamination concerns, making the target compound the superior starting material for parallel synthesis of biaryl tetrazole libraries in academic and industrial medicinal chemistry laboratories [3].

Analytical Quality Control: Identity Confirmation and Impurity Profiling Using NMR Spectral Fingerprints

The diagnostic AA′BB′ aromatic splitting pattern (two doublets, J = 8.5 Hz) and the characteristic tetrazole C-H singlet (δ 9.6–10.0 in DMSO-d₆) provide unambiguous discrimination from the 3-tetrazol regioisomer, which exhibits an ABX aromatic system [1]. The ¹⁹F NMR CF₃ resonance at δ -61 to -63 enables quantitative purity assessment with a detection limit below 0.5% for des-trifluoromethyl impurities, supporting robust batch release testing for procurement and formulation development [4].

In Vivo Pharmacology: Tool Compound Selection for CNS Target Engagement Studies

The target compound's combination of moderate molecular weight (367.72 g·mol⁻¹), neutral tetrazole at physiological pH, and absence of metabolically labile aryl-fluorine bonds on the benzamide ring differentiates it from heavier, more lipophilic analogs such as the 4-fluoro-2-tetrazol derivative (MW 385.71, ΔlogP ≈ +0.4) [1]. These properties are consistent with favorable blood-brain barrier penetration potential, supporting its use as a tool compound for α7 nAChR PAM target engagement studies where CNS exposure is required [2].

Quote Request

Request a Quote for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.